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Compound of Interest

Compound Name: 4,4'-Diaminobenzophenone

CAS No.: 611-98-3

Cat. No.: B1212843 Get Quote

Executive Summary
4,4'-Diaminobenzophenone (DABP) (CAS: 611-98-3) is a symmetric aromatic ketone

featuring two para-substituted amine groups. It serves as a critical monomer in the synthesis of

high-performance polyimides and polyamides, providing thermal stability and mechanical

rigidity.

This guide provides a definitive reference for the spectroscopic identification of DABP. It

synthesizes experimental data for Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy

(IR), and Mass Spectrometry (MS). The protocols and data interpretations below are designed

to distinguish DABP from its mono-substituted analogs and synthesis intermediates (e.g., 4,4'-

dinitrobenzophenone).

Molecular Profile & Properties[1][2][3][4]
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Property Data

IUPAC Name Bis(4-aminophenyl)methanone

Molecular Formula

C

H

N

O

Molecular Weight 212.25 g/mol

Appearance Yellow to brown crystalline solid

Melting Point 243–247 °C

Solubility
Soluble in DMSO, DMF, hot ethanol; slightly

soluble in water.[1]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[5][6][7][8]
Experimental Rationale
Due to the symmetry of the molecule (

point group), the NMR spectra are simpler than the carbon count suggests. DMSO-d

is the solvent of choice due to the compound's polarity and the ability of DMSO to slow proton
exchange, often allowing for the resolution of the amine protons as distinct peaks rather than a
washed-out broad band.

H NMR Data (400 MHz, DMSO-d )
The spectrum exhibits an AA'BB' splitting pattern characteristic of para-substituted benzene

rings.
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Context

5.80 – 6.00 Broad Singlet (s) 4H -NH Amine protons

(exchangeable).

6.55 – 6.60 Doublet (d) 4H

Ar-H (ortho to

NH

)

Shielded by the

electron-donating

amine group.

7.40 – 7.55 Doublet (d) 4H
Ar-H (ortho to

C=O)

Deshielded by

the electron-

withdrawing

carbonyl.

Coupling Constant (

): Typical ortho-coupling

Hz.

C NMR Data (100 MHz, DMSO-d )
The symmetry results in only 5 unique carbon signals for a 13-carbon molecule.
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Chemical Shift (

, ppm)
Carbon Type Assignment

112.5 CH (Aromatic)
Ortho to -NH

(Electron rich)

125.8 C (Quaternary) Ipso to C=O

132.2 CH (Aromatic) Ortho to C=O

153.1 C (Quaternary)
Ipso to -NH

(Deshielded by N)

192.5 C=O (Ketone) Carbonyl carbon (Conjugated)

Infrared Spectroscopy (FT-IR)
Vibrational Analysis
The IR spectrum is dominated by the interplay between the electron-donating amine and the

electron-withdrawing carbonyl. This "push-pull" system lowers the carbonyl stretching

frequency via resonance.

Key Absorption Bands (KBr Pellet)
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Wavenumber (cm

)
Functional Group Vibrational Mode Notes

3350 – 3450 Primary Amine N-H Stretch
Doublet (Asymmetric

& Symmetric).

1590 – 1610 Ketone C=O Stretch

Shifted lower than

typical ketones (1715)

due to conjugation.

1510 – 1570 Aromatic Ring C=C Stretch
"Breathing" modes of

the benzene ring.

1280 – 1310 Aryl Amine C-N Stretch

Strong band

characteristic of

aromatic amines.

820 – 840 Arene C-H Bend (oop)
Diagnostic for para-

substitution.

Mass Spectrometry (EI-MS)[9]
Fragmentation Logic
Under Electron Ionization (70 eV), DABP shows a stable molecular ion due to its aromaticity.

The primary fragmentation pathway involves

-cleavage adjacent to the carbonyl group.

Fragmentation Pathway Diagram

Molecular Ion (M+)
m/z 212

(Stable, High Intensity)

Acylium Ion
[H2N-Ph-C≡O]+

m/z 120
(Base Peak)

α-Cleavage
Loss of [Ph-NH2] radical

Aminophenyl Cation
[H2N-Ph]+

m/z 92

-CO (28 Da) Cyclopentadienyl Cation
m/z 65

-HCN (27 Da)

Click to download full resolution via product page

Figure 1: Primary fragmentation pathway of 4,4'-Diaminobenzophenone under EI conditions.
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Mass Spectrum Data Table
m/z Intensity Ion Identity Mechanism

212 60-90% [M] Molecular Ion

120 100%

[C

H

NO]

Base Peak (Acylium

ion)

92 40-60%

[C

H

N]

Loss of CO from m/z

120

65 15-25%

[C

H

]

Ring contraction/Loss

of HCN

Experimental Protocols
Sample Preparation for NMR

Objective: Obtain high-resolution spectra without exchange broadening.

Protocol:

Weigh 10-15 mg of dry DABP solid.

Add 0.6 mL of DMSO-d

(99.9% D).

Sonicate for 30 seconds to ensure complete dissolution (DABP dissolves readily in

DMSO).
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Transfer to a clean 5 mm NMR tube.

Note: Avoid CDCl

if possible, as solubility is lower and amine protons may broaden or disappear due to
exchange.

Synthesis & Purification Workflow (Reduction Route)
Researchers often synthesize DABP from 4,4'-dinitrobenzophenone. The following workflow

ensures high purity suitable for spectroscopic validation.

Precursor:
4,4'-Dinitrobenzophenone

Reduction
(H2/Pd-C or Fe/HCl)

Reflux in Ethanol

Workup
Filter Catalyst -> Neutralize -> Precipitate

Recrystallization
Solvent: Water/Ethanol (1:1)

Crude Yield ~90%

Validation
(MP: 243-247°C, NMR check)

Target Purity >98%
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Click to download full resolution via product page

Figure 2: Standard workflow for the synthesis and purification of DABP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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